Octahydro-2,5-methanoazulen-7(1H)-one
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Overview
Description
Octahydro-2,5-methanoazulen-7(1H)-one is a complex organic compound with a unique structure It belongs to the class of bicyclic compounds and is characterized by its fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-2,5-methanoazulen-7(1H)-one typically involves multi-step organic reactions. Common starting materials might include simpler bicyclic compounds, which undergo a series of transformations such as hydrogenation, cyclization, and functional group modifications. Reaction conditions often involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing for yield and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Octahydro-2,5-methanoazulen-7(1H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen or addition of hydrogen, typically using reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, or materials with specific properties.
Mechanism of Action
The mechanism of action of Octahydro-2,5-methanoazulen-7(1H)-one would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets would depend on the context of its application, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
Decahydro-1,4-methanoazulen-7(1H)-one: Another bicyclic compound with a similar structure but different functional groups.
Hexahydro-1,3-methanoazulen-7(1H)-one: A related compound with fewer hydrogen atoms and a different ring configuration.
Uniqueness
Octahydro-2,5-methanoazulen-7(1H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective.
Properties
CAS No. |
61770-30-7 |
---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
tricyclo[5.3.1.03,9]undecan-5-one |
InChI |
InChI=1S/C11H16O/c12-11-5-8-1-7-2-9(4-8)10(3-7)6-11/h7-10H,1-6H2 |
InChI Key |
COVALERVUBGYMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(=O)CC3C2 |
Origin of Product |
United States |
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